5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol |
InChI |
InChI=1S/C10H16O3/c1-8(11)5-4-6-9-7-12-10(2,3)13-9/h8-9,11H,5,7H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
ZPBGGIUOTJLSLE-GKAPJAKFSA-N |
Isomeric SMILES |
CC(CC#C[C@H]1COC(O1)(C)C)O |
Canonical SMILES |
CC(CC#CC1COC(O1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins from carbohydrate derivatives , such as D-ribose or (S)-but-3-yn-2-ol , which provide the chiral backbone and the alkyne moiety respectively.
- The 1,3-dioxolane ring is commonly formed by acetonide protection of vicinal diols derived from sugars.
- The pentynol side chain is introduced via alkyne functionalization and coupling reactions .
Protection and Functional Group Manipulation
- Protection of diols as 2,2-dimethyl-1,3-dioxolane is achieved by reaction with 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid catalyst), yielding the acetonide with high stereochemical fidelity.
- The introduction of the alkyne is often done by metalation of terminal alkynes (e.g., with n-butyllithium) followed by nucleophilic substitution or coupling with electrophilic partners such as triflates.
- The secondary alcohol in the pentynol side chain is either protected or selectively oxidized depending on subsequent steps.
Key Coupling Reactions
- Sonogashira coupling and Stille coupling are pivotal in assembling the alkyne-containing side chain onto the dioxolane core. For example, a triflate intermediate derived from the protected sugar moiety is coupled with vinyl stannanes or alkynes under palladium catalysis.
- Typical catalysts include PdCl2(PPh3)2 or Pd2(dba)3 with appropriate ligands and additives to promote coupling efficiency and selectivity.
Azidation and Click Chemistry (Optional Functionalization)
Stereochemical Control
- The stereochemistry at the dioxolane ring is preserved from the carbohydrate starting material.
- Reactions are conducted under conditions that avoid racemization, such as low temperatures during metalation and careful choice of bases and solvents.
Representative Synthetic Route Summary
Research Findings and Yield Data
- A typical acetonide protection step yields the dioxolane intermediate in ~90% yield with high stereochemical purity.
- Coupling reactions under optimized palladium catalysis conditions achieve yields from 60% to 90% , depending on substrate and conditions.
- Overall synthesis routes from carbohydrate precursors to the target compound involve 6 to 12 steps with overall yields ranging from 14% to 40% , reflecting the complexity and sensitivity of the transformations.
Analytical and Spectroscopic Characterization
- NMR Spectroscopy (1H, 13C) confirms the presence of the dioxolane ring, alkyne proton (~2.5 ppm), and the secondary alcohol.
- Optical rotation measurements verify stereochemical integrity; for example, [α]D values around -30° to +40° depending on the enantiomer and solvent.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern consistent with the formula C10H14O3 (approximate formula based on structure).
- IR spectroscopy shows characteristic bands for hydroxyl (~3400 cm^-1), alkyne (~2100-2200 cm^-1), and ether (~1100 cm^-1) groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features enable it to interact with specific enzymes, providing insights into their functions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and hydroxyl group enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on their core scaffolds:
Key Observations :
- The dioxolane ring in the target compound confers stereochemical rigidity, unlike the 1,4-dioxane in , which introduces conformational flexibility.
- The terminal alkyne in the target compound is less sterically hindered compared to bulky substituents like perylene () or phenyl (), affecting reactivity in click chemistry or Sonogashira couplings.
Comparison with Analogous Syntheses :
*Estimated based on analogous reactions.
Reactivity Notes:
- The hydroxyl group in the target compound can undergo esterification or etherification, as seen in for tosylate formation.
- The alkyne may participate in cycloadditions, contrasting with the adenine-containing analogs (), which prioritize glycosidic bond stability.
Physicochemical Properties
Key Differences :
Biological Activity
The compound 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol , with CAS number 1353546-11-8, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 184.23 g/mol. The compound contains a dioxolane ring which is known for its role in various biological activities due to its ability to participate in hydrogen bonding and its stability in biological environments.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing dioxolane rings often exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the secretion of virulence factors in pathogenic bacteria by inhibiting the Type III secretion system (T3SS) .
- Cell Signaling Modulation : The presence of hydroxyl groups in the structure allows for potential interactions with cellular signaling pathways, possibly affecting processes such as inflammation and cell proliferation.
In Vitro Studies
A study investigating the effects of various compounds on bacterial virulence revealed that this compound demonstrated significant inhibition of T3SS-mediated secretion in C. rodentium at concentrations as low as 50 μM. This suggests a potential role as an antibacterial agent .
Case Studies
In a case study focusing on the synthesis and biological evaluation of dioxolane derivatives, it was found that the structural modifications significantly influenced their bioactivity. The synthesized derivatives showed varying degrees of enzyme inhibition, with some exhibiting over 80% inhibition at specific concentrations .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic strategies are employed to prepare 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol?
- Methodological Answer : The synthesis typically involves:
- Dioxolane Protection : The (4S)-2,2-dimethyl-1,3-dioxolane moiety is introduced via acid-catalyzed acetonide formation from diols, as seen in arabinose derivatives (e.g., acetone/H₂SO₄) .
- Alkyne Formation : A terminal alkyne can be introduced via Sonogashira coupling or Grignard addition. For example, prop-1-yn-1-ylmagnesium bromide adds to aldehydes under anhydrous THF at 0°C .
- Hydroxyl Group Installation : Reduction of ketones or aldehydes using NaBH₄/NaB(OAc)₃H in THF selectively yields secondary alcohols (e.g., 87% yield reported in similar systems) .
- Purification : Silica gel chromatography (e.g., Cy/EtOAc gradients) resolves intermediates .
Q. How is the stereochemical integrity of the (4S)-dioxolane moiety maintained during synthesis?
- Methodological Answer :
- Chiral Pool Strategy : Start with enantiopure precursors like (4S)-protected sugars (e.g., arabinose derivatives) .
- Stereoselective Reactions : Use Grignard additions at low temperatures (0°C) to preserve configuration, as demonstrated in aldehyde-to-alcohol conversions .
- Crystallographic Validation : X-ray diffraction (e.g., SHELX-refined structures) confirms stereochemistry post-synthesis .
Q. What analytical techniques confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify dioxolane protons (δ 1.3–1.5 ppm for methyl groups) and alkyne/OH signals .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ matches theoretical values within 1 ppm) .
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC-deposited structures) .
Advanced Research Questions
Q. How can diastereomeric mixtures arising during synthesis be resolved?
- Methodological Answer :
- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/IPA gradients. For example, diastereomers in an 85:15 ratio were resolved via flash chromatography .
- Crystallization : Differential solubility of diastereomers in solvents like EtOAc/hexane enables isolation .
- Kinetic Control : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor one pathway, as seen in Mitsunobu reactions (DIAD/PPh₃) .
Q. What role does this compound play in the synthesis of complex natural products?
- Methodological Answer :
- Glycosylation Precursor : The dioxolane group serves as a protected sugar intermediate for higher-carbon carbohydrates (e.g., L-783,277 synthesis) .
- Alkyne Functionalization : The pent-4-yn-2-ol moiety participates in click chemistry (e.g., Huisgen cycloaddition) or cross-couplings to append pharmacophores .
- Biological Probes : Derivatives have been tested as hepatitis C virus inhibitors via stereospecific interactions with viral proteins .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu systems for alkyne couplings or enzyme-mediated reductions (e.g., ketoreductases) .
- Solvent Engineering : Anhydrous THF or DMF enhances reaction efficiency (e.g., 71% yield in NaH-mediated etherifications) .
- Process Monitoring : Use in-situ FTIR or HPLC to track intermediates and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
